
4-Formylpyridine-3-carboxylic acid
Übersicht
Beschreibung
4-Formylpyridine-3-carboxylic acid is an organic compound with the molecular formula C₇H₅NO₃ It is a derivative of pyridine, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the pyridine ring
Wirkmechanismus
Target of Action
“4-Formylpyridine-3-carboxylic acid” is a carboxylic acid derivative, and these types of compounds can interact with a variety of biological targets. They can act as weak acids, donating a proton to a biological target, or they can form covalent bonds with targets through their carboxyl group .
Mode of Action
The exact mode of action would depend on the specific biological target. Alternatively, the carboxyl group could form a covalent bond with the target, potentially inhibiting its function .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways. They play a crucial role in energy metabolism, as intermediates in both the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on several factors. Carboxylic acids are typically well-absorbed in the stomach due to their ability to donate a proton to the stomach’s acidic environment. Distribution would depend on the compound’s size, charge, and lipophilicity. Metabolism could involve reactions with various enzymes, potentially leading to the compound’s activation, inactivation, or transformation into a more easily excreted form. Excretion would likely occur through the kidneys .
Result of Action
The result of “this compound”'s action would depend on its specific target and mode of action. It could potentially alter the function of its target, leading to changes at the cellular and molecular levels .
Action Environment
The action of “this compound” could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s charge and therefore its ability to interact with its target. Other factors, such as temperature and the presence of other molecules, could also influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-formylpyridine-3-carboxylic acid typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride). The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium under acidic conditions.
Reduction: NaBH₄ in methanol or ethanol at room temperature.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired product.
Major Products Formed:
Oxidation: 4-Pyridine-3,4-dicarboxylic acid.
Reduction: 4-Hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylpyridine: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.
4-Hydroxymethylpyridine-3-carboxylic acid: A reduced form of 4-formylpyridine-3-carboxylic acid with different chemical properties.
Uniqueness: this compound is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its similar compounds.
Eigenschaften
IUPAC Name |
4-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZXXIISIPCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654692 | |
| Record name | 4-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395645-41-7 | |
| Record name | 4-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


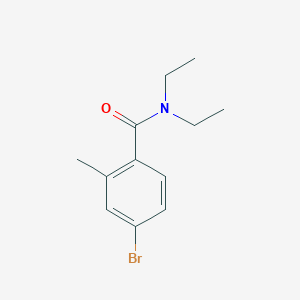

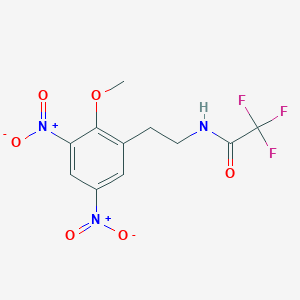

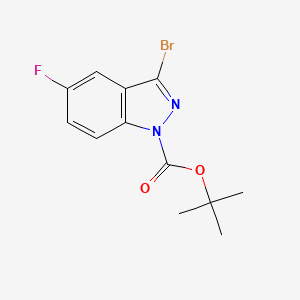
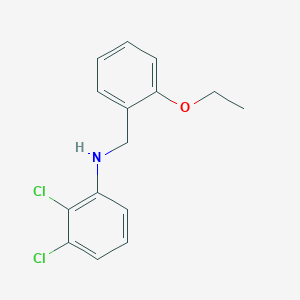
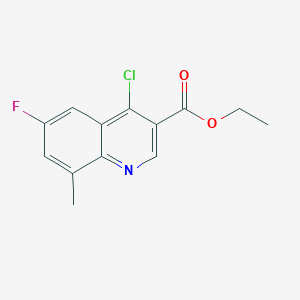
![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)
![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)
![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)
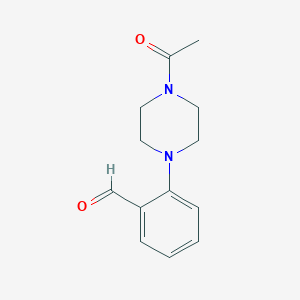
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
